![molecular formula C15H19ClN2O2 B2430986 4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride CAS No. 2411289-59-1](/img/structure/B2430986.png)
4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride
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Overview
Description
The compound “4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Molecular Structure Analysis
The molecular structure of oxazole consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The specific molecular structure of “4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are largely influenced by the substitution pattern in these compounds . Specific chemical reactions involving “4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride” are not available in the retrieved data.Physical And Chemical Properties Analysis
Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The specific physical and chemical properties of “4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride” are not available in the retrieved data.Scientific Research Applications
1. Potential Viral Entry Inhibitors against SARS-CoV-2 This compound has been studied for its potential as a viral entry inhibitor against SARS-CoV-2 . A series of novel honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule . In a SARS-CoV-2 pseudovirus model, all honokiol derivatives were examined for their antiviral entry activities .
Antiviral Activity
The compound has shown promising results in antiviral activity. In particular, it has been found to have an inhibitory effect on SARS-CoV-2 spike RBD’s binding with ACE2 .
Biological Safety
The compound has been found to have higher biological safety for host cells than honokiol (TC50 of 48.23 μM) . This suggests that it could be a safer alternative for certain applications.
Pharmaceutical Compositions
The compound is part of various pharmaceutical compositions and has been used in the synthesis of new chemical entities . Oxazole, an important heterocyclic nucleus present in the compound, has a wide spectrum of biological activities .
Electroanalysis
While not directly related to the compound, electroanalysis performed via screen-printed electrodes is a field where similar compounds have been used . This suggests potential applications for the compound in this area.
Chemical Synthesis
The compound has potential applications in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Future Directions
Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities . They are considered valuable for medical applications . Future research may continue to explore the synthesis of various oxazole derivatives and screen them for their various biological activities .
properties
IUPAC Name |
4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c18-15(6-8-16-9-7-15)11-13-10-14(17-19-13)12-4-2-1-3-5-12;/h1-5,10,16,18H,6-9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKXKUKXYKDFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=NO2)C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride |
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